

# comparative analysis of the biological activity of "ethyl isoxazole-5-carboxylate" derivatives

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## Compound of Interest

Compound Name: *Ethyl isoxazole-5-carboxylate*

Cat. No.: B071279

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## Comparative Analysis of the Biological Activity of Ethyl Isoxazole-5-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This guide provides a comparative analysis of the biological activity of **ethyl isoxazole-5-carboxylate** derivatives, focusing on their antimycobacterial, antimicrobial, and potential anticancer and anti-inflammatory properties. The information is presented to facilitate objective comparison and support further research and development in this area.

## Antimycobacterial Activity

A series of ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates has been synthesized and evaluated for their in vitro activity against *Mycobacterium tuberculosis* H37Rv. The results demonstrate that these compounds exhibit notable efficacy, with some derivatives showing potent activity. The core structure involves an ethyl isoxazole-3-carboxylate moiety linked to a 1-benzyl-1H-indole at the 5-position of the isoxazole ring. Variations in the substitution pattern on the benzyl group significantly influence the antimycobacterial activity.

## Data Summary: Antimycobacterial Activity

Compound ID	Benzyl Substituent	MIC ( $\mu$ g/mL) vs. M. tuberculosis H37Rv	Selectivity Index (SI)
5a	4-Fluoro	1.0	>50
5b	4-Chloro	0.5	>100
5c	4-Bromo	0.5	>100
5d	2,4-Dichloro	0.25	>200
5e	3,4-Dichloro	0.25	>200
5f	4-Trifluoromethyl	1.0	>50
5g	4-Methoxy	2.0	>25
5h	3,4-Dimethoxy	4.0	>12.5
Rifampicin	-	0.125	-
Isoniazid	-	0.03	-

Data extracted from a study on ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates.[\[1\]](#)

## Structure-Activity Relationship (SAR) for Antimycobacterial Activity

The data suggests that electron-withdrawing groups on the benzyl ring are favorable for antimycobacterial activity. Specifically, halogen substitutions, particularly dichlorination, at the 3 and 4 positions of the benzyl ring (compounds 5d and 5e) resulted in the most potent activity, with a Minimum Inhibitory Concentration (MIC) of 0.25  $\mu$ g/mL and a high selectivity index (>200).[\[1\]](#) In contrast, electron-donating groups like methoxy substituents (5g and 5h) led to a decrease in activity. This indicates that the electronic properties of the benzyl moiety play a crucial role in the antimycobacterial action of these **ethyl isoxazole-5-carboxylate** derivatives.

## Antimicrobial and Other Biological Activities

While comprehensive comparative studies on other biological activities of **ethyl isoxazole-5-carboxylate** derivatives are limited, the broader isoxazole class of compounds is known for a

variety of bioactivities. For instance, isoxazole derivatives, in general, have shown antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2]

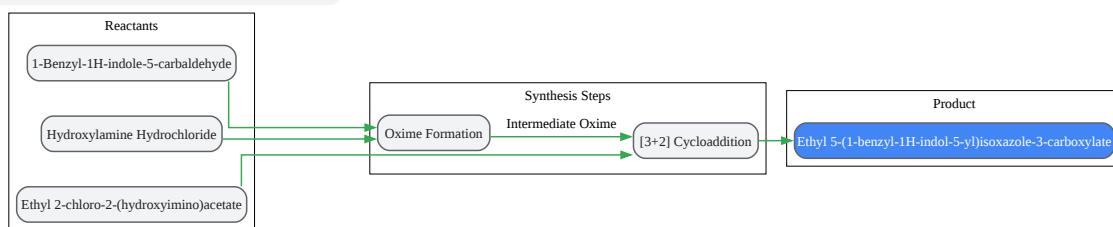
One study identified **ethyl isoxazole-5-carboxylate** as a component of a plant extract exhibiting some antimicrobial activity. However, a detailed comparative analysis of a series of its derivatives was not provided in that context.

## Experimental Protocols

### Synthesis of Ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates

A general synthetic route for the preparation of ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates is outlined below. The synthesis typically involves the reaction of a substituted indole with an appropriate isoxazole precursor.

General Synthetic Workflow for Ethyl Isoxazole-5-Carboxylate Derivatives

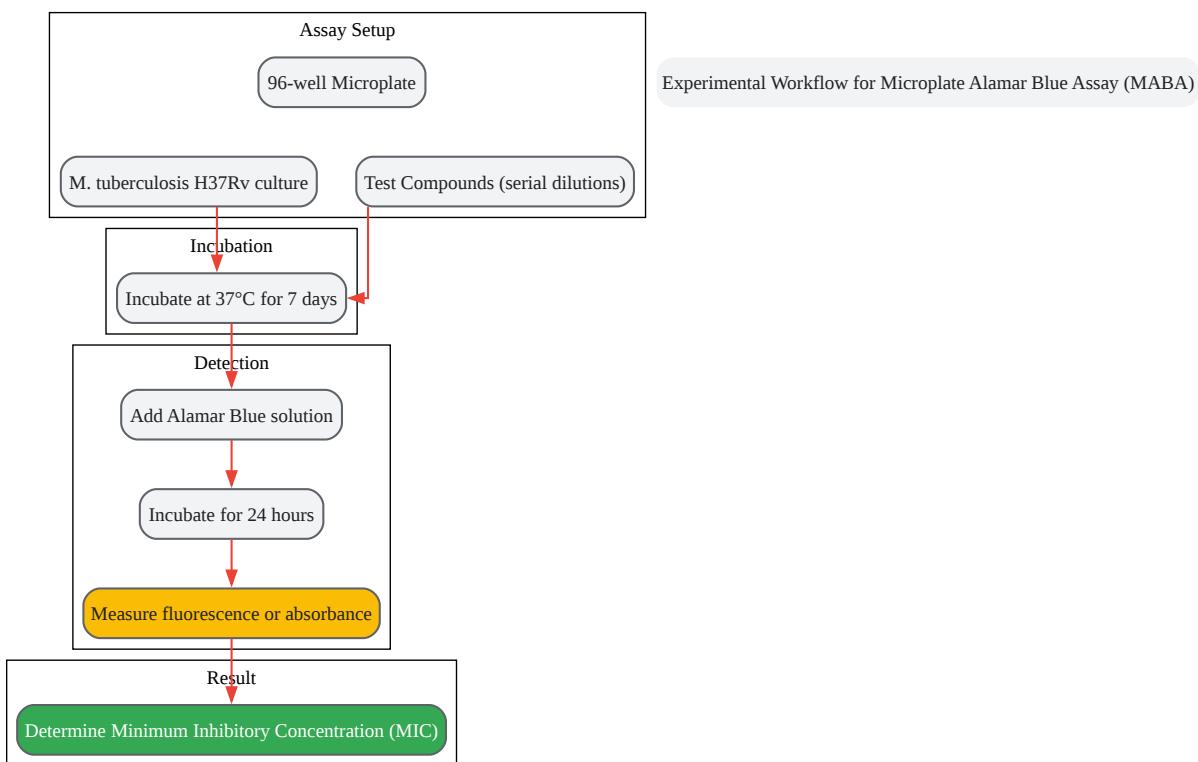


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Caption: General Synthetic Workflow for **Ethyl Isoxazole-5-Carboxylate** Derivatives

## In Vitro Antimycobacterial Activity Assay

The antimycobacterial activity of the synthesized compounds was evaluated using the Microplate Alamar Blue Assay (MABA).



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Caption: Experimental Workflow for Microplate Alamar Blue Assay (MABA)

Detailed Protocol:

- A sterile 96-well microplate is used for the assay.
- Two-fold serial dilutions of the test compounds are prepared in Middlebrook 7H9 broth.
- A standardized inoculum of *M. tuberculosis* H37Rv is added to each well.
- The plates are incubated at 37°C for 7 days.
- After incubation, a solution of Alamar Blue is added to each well.
- The plates are re-incubated for 24 hours.
- The fluorescence or absorbance is measured to determine cell viability. A blue color indicates no growth, while a pink color indicates bacterial growth.
- The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

## Conclusion

**Ethyl isoxazole-5-carboxylate** derivatives, particularly those with a 1-benzyl-1H-indole substituent, have emerged as a promising class of antimycobacterial agents. The structure-activity relationship studies highlight the importance of the substitution pattern on the benzyl ring for potent activity. While data on other biological activities for this specific subclass of isoxazoles is still emerging, the broader family of isoxazole-containing compounds demonstrates significant potential in various therapeutic areas. Further research, including the synthesis of diverse libraries of **ethyl isoxazole-5-carboxylate** derivatives and their screening against a wider range of biological targets, is warranted to fully explore their therapeutic potential. The detailed experimental protocols provided herein can serve as a foundation for such future investigations.

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## References

- 1. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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